molecular formula C13H15N3O4 B14781647 Amrinone lactate;Inocor

Amrinone lactate;Inocor

Cat. No.: B14781647
M. Wt: 277.28 g/mol
InChI Key: QVIUKHUUCDBNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amrinone lactate, also known by its trade name Inocor, is a pyridine phosphodiesterase 3 inhibitor. It is primarily used as a positive inotropic agent and vasodilator in the treatment of congestive heart failure. The compound works by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which leads to enhanced cardiac contractility and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amrinone lactate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4’-bipyridine with various reagents to introduce the amino and lactate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of amrinone lactate involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to produce the final pharmaceutical-grade compound. Quality control measures are implemented to ensure the consistency and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions

Amrinone lactate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of amrinone lactate .

Scientific Research Applications

Amrinone lactate has a wide range of scientific research applications, including:

Mechanism of Action

Amrinone lactate exerts its effects by inhibiting phosphodiesterase 3, an enzyme responsible for breaking down cAMP and cGMP. By inhibiting this enzyme, amrinone lactate increases the levels of these cyclic nucleotides, leading to enhanced cardiac contractility and vasodilation. The molecular targets involved include the L-type calcium channels and the sarcoplasmic reticulum, which play crucial roles in calcium-induced calcium release and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amrinone lactate is unique due to its specific chemical structure and its dual action as both a positive inotropic agent and a vasodilator. This dual action makes it particularly effective in treating congestive heart failure by improving cardiac output and reducing vascular resistance .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-amino-5-pyridin-4-yl-3H-pyridin-2-one;2-hydroxypropanoic acid

InChI

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6,9H,11H2;2,4H,1H3,(H,5,6)

InChI Key

QVIUKHUUCDBNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CC(C(=O)N=C2)N

Origin of Product

United States

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